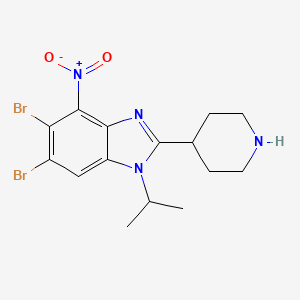
(S)-(R)-3-(3,4-Dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propyl 1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shield-2 is a potent stabilizing ligand for FKBP-derived destabilizing domains.
Wissenschaftliche Forschungsanwendungen
Nanotechnology in COVID-19 Prevention and Treatment
Nanotechnology has played a significant role in the fight against COVID-19. This includes the development of personal protective equipment, anti-viral nano-coats, disinfectants, nano-based vaccines, and nanomaterial-based point-of-care devices for fast and efficient detection of SARS-CoV-2. However, it is important to evaluate potential immunotoxicity in vivo applications of nanoparticles (Souri et al., 2022).
Electromagnetic Interference Shielding
Specialized materials, such as 2D transition metal carbonitrides (MXenes), have shown exceptional properties in shielding against electromagnetic interference (EMI). These materials are essential for protecting electronic circuits and telecommunication devices from electromagnetic radiation (Iqbal et al., 2020).
Perforation Resistance in Transportation Systems
Optimizing metal shields, such as double-layered configurations made from different metals, has practical applications in transportation systems. This is significant for reducing weight, increasing payload, and reducing fuel consumption. The effectiveness of these shields against high-velocity impacts has been studied through experimental and numerical methods (Scazzosi et al., 2021).
Carbon Fiber Materials in Electromagnetic Shielding
Graphite-impregnated woven fabrics, and other carbon-based materials, are emerging in electromagnetic shielding applications. These materials are being considered for protective clothing and have been evaluated for efficiency using both simulation and experimental methods (Roșu et al., 2022).
Shielding Against Mixed Neutrons and γ-Rays
Innovative designs for radiation shields, focusing on both structure and components, have been developed to enhance shielding ability. This includes the use of materials like polyethylene, lead, and boron compounds, and their performance has been analyzed through genetic algorithms and simulation software (Hu et al., 2020).
Electromagnetic Environmental Shielding in Aeronautics and Space
The development of materials for electromagnetic environmental shielding is crucial in aeronautical and space applications. This research is focused on protecting space systems and astronauts from space radiation, including solar particle events, cosmic rays, and proton-electron radiation (Vargas-Bernal, 2021).
Neutron Shielding Evaluation
Efficient neutron shielding is vital for biological shields against ionizing radiation. A complex method for evaluating the shielding efficiency of concretes and mortars has been proposed, which improves thermal neutron absorption and is crucial in designing tailored shielding concrete (Piotrowski, 2021).
Eigenschaften
CAS-Nummer |
1013621-70-9 |
|---|---|
Molekularformel |
C35H51N3O7 |
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
InChI-Schlüssel |
IIRCDQURVMVUTA-IOWSJCHKSA-N |
Isomerische SMILES |
CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
SMILES |
O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4 |
Kanonische SMILES |
CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Shield-2; Shield 2; Shield2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
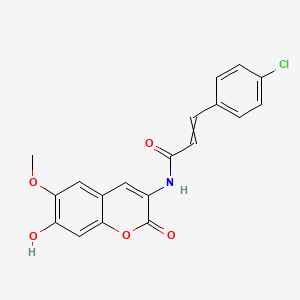
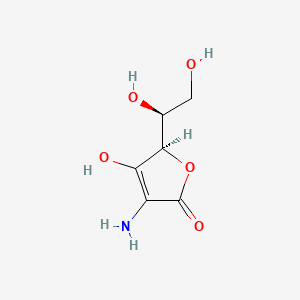
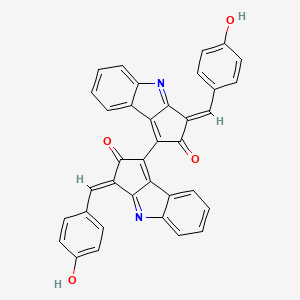
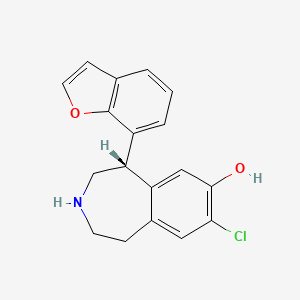

![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
